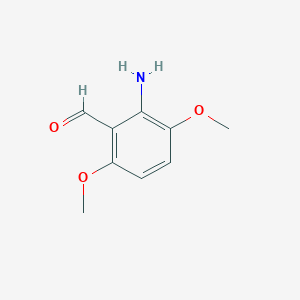

2-Amino-3,6-dimethoxybenzaldehyde

Description

This compound is synthesized via catalytic hydrogenation of 3,5-dimethoxy-2-nitrobenzaldehyde using 10% Pd/C in methanol under 35 psi hydrogen pressure, yielding a 78% isolated product with a melting point of 53°C . Its structure combines electron-donating methoxy groups and an electron-directing amino group, which influence its reactivity in condensation and cyclization reactions, making it valuable in heterocyclic chemistry (e.g., quinoline derivatives) .

Properties

IUPAC Name |

2-amino-3,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEMEAAMUKZVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363371 | |

| Record name | 2-amino-3,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126522-16-5 | |

| Record name | 2-amino-3,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3,6-dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3,6-dimethoxybenzaldehyde with ammonia or an amine source under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-3,6-dimethoxybenzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3,6-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positioning and nature of substituents significantly differentiate 2-amino-3,6-dimethoxybenzaldehyde from analogs:

- 2-Amino-3,5-dibromobenzaldehyde (): Substituents: Bromine atoms at 3- and 5-positions instead of methoxy groups. Electronic Effects: Bromine’s electron-withdrawing nature reduces electron density on the aromatic ring, contrasting with the electron-donating methoxy groups in this compound. This difference alters reactivity in nucleophilic aromatic substitution and electrophilic coupling reactions . Applications: Brominated analogs are often intermediates in pharmaceuticals or ligands for metal coordination due to their halogen-mediated stability .

- 2-Aminobenzamides (): Core Structure: Replaces the aldehyde group with an amide, enhancing hydrogen-bonding capacity. Reactivity: The amide group directs reactivity toward peptide coupling or glycosylation (e.g., in glycobiology studies), unlike the aldehyde’s role in Schiff base formation .

Physical and Solubility Properties

- Methoxy vs. Halogen Effects : Methoxy groups enhance solubility in organic solvents compared to bromine or chlorine analogs, which exhibit higher crystallinity but lower solubility .

Biological Activity

2-Amino-3,6-dimethoxybenzaldehyde (ADMB) is an organic compound with the molecular formula CHNO. It is a derivative of benzaldehyde characterized by the presence of amino and methoxy functional groups. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

ADMB's structure is notable for its unique arrangement of functional groups, which contributes to its reactivity and biological activity. The compound features:

- Amino Group : Enhances solubility and reactivity.

- Methoxy Groups : Influence electronic properties and sterics.

The biological activity of ADMB is largely attributed to its interaction with specific molecular targets. The amino and methoxy groups facilitate binding to enzymes and receptors, leading to various biochemical effects. Research indicates that ADMB may modulate pathways involved in cell proliferation and apoptosis, making it a candidate for therapeutic applications in cancer treatment.

Anticancer Properties

Several studies have explored the anticancer potential of ADMB:

- In vitro Studies : Research has demonstrated that ADMB exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that ADMB induced apoptosis in human breast cancer cells, showing significant inhibition of cell growth at concentrations as low as 5 µM.

- Mechanistic Insights : The compound appears to inhibit key signaling pathways associated with tumor growth. Specifically, it has been shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic markers .

Antimicrobial Activity

ADMB has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies reveal that ADMB possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at concentrations ranging from 50 to 100 µg/mL.

- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with cellular metabolism.

Case Studies

A selection of case studies highlights the biological activity of ADMB:

-

Study on Breast Cancer Cells :

- Objective : To evaluate the cytotoxic effects of ADMB on MCF-7 cells.

- Findings : ADMB treatment resulted in a dose-dependent decrease in cell viability, with IC50 values around 5 µM after 48 hours.

-

Antibacterial Efficacy :

- Objective : To assess the antibacterial properties against E. coli and S. aureus.

- Results : The study found that ADMB significantly inhibited bacterial growth, suggesting its potential as a natural antimicrobial agent.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of ADMB, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Amino and two methoxy groups | High | Moderate |

| 3,6-Dimethoxybenzaldehyde | Two methoxy groups | Low | Low |

| 2-Amino-5-methoxybenzaldehyde | Amino and one methoxy group | Moderate | Moderate |

This table illustrates that while other compounds exhibit some biological activity, ADMB stands out due to its pronounced anticancer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.